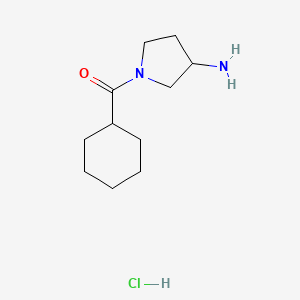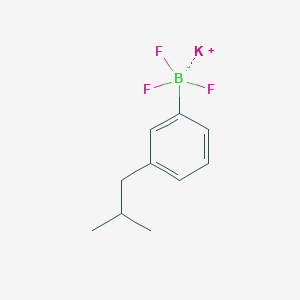![molecular formula C8H17ClN4 B13459454 3-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-1-amine hydrochloride](/img/structure/B13459454.png)
3-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-1-amine hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-1-amine hydrochloride typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the propan-1-amine group. The reaction conditions often involve the use of catalysts and specific reagents to ensure the desired product is obtained with high yield and purity.
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine with an appropriate nitrile under acidic conditions.
Introduction of the Propan-1-amine Group: The triazole intermediate is then reacted with propan-1-amine in the presence of a base such as sodium hydroxide.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
3-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding triazole ketones, while reduction can produce triazole alcohols.
Wissenschaftliche Forschungsanwendungen
3-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Industry: It serves as an intermediate in the synthesis of other complex organic molecules used in various industrial applications.
Wirkmechanismus
The mechanism of action of 3-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methiopropamine: A structurally related compound with similar pharmacological properties.
Propylamine: Another amine derivative with comparable chemical reactivity.
Uniqueness
3-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-1-amine hydrochloride is unique due to its specific triazole structure, which imparts distinct chemical and biological properties. Its ability to form stable complexes with various biological targets makes it a valuable compound in research and development.
Eigenschaften
Molekularformel |
C8H17ClN4 |
|---|---|
Molekulargewicht |
204.70 g/mol |
IUPAC-Name |
3-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H16N4.ClH/c1-6(2)8-10-7(11-12-8)4-3-5-9;/h6H,3-5,9H2,1-2H3,(H,10,11,12);1H |
InChI-Schlüssel |
POKRWFFHXIGUDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NNC(=N1)CCCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-({4-methyl-2-azabicyclo[2.1.1]hexan-1-yl}methyl)carbamate](/img/structure/B13459390.png)
![Methyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine hydrochloride](/img/structure/B13459392.png)

![benzyl N-[2-hydroxy-1-(1-hydroxycyclopropyl)ethyl]carbamate](/img/structure/B13459398.png)

![Methyl 6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B13459406.png)

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B13459434.png)
![2-[(2-Aminoethyl)sulfanyl]-6-(thiophen-2-yl)-3,4-dihydropyrimidin-4-one dihydrochloride](/img/structure/B13459437.png)


![[1-(1H-pyrazol-1-yl)cyclopropyl]methanol](/img/structure/B13459456.png)


